molecular formula C9H28O3Si4 B7800429 Tris-(trimethylsiloxy)silane

Tris-(trimethylsiloxy)silane

Cat. No. B7800429
M. Wt: 296.66 g/mol
InChI Key: FDWGGTLVZGTDGQ-UHFFFAOYSA-N
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Patent
US04680365

Procedure details

A mixture containing 296 g of tris-(trimethylsiloxy)silane, 110 g of allyl acetate and 2.4 g of ruthenium supported on activated charcoal (5 percent by weight of ruthenium and 95 percent by weight of activated charcoal), in which the 2.4 g refers to the total wieght of the charcoal and the ruthenium, are heated to boiling under reflux (approx. 105° C.) for 4 hours. The tris-(trimethylsiloxy)-acetoxysilane yield is quantitative.
Quantity
296 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:16])([CH3:15])[O:3][SiH:4]([O:10][Si:11]([CH3:14])([CH3:13])[CH3:12])[O:5][Si:6]([CH3:9])([CH3:8])[CH3:7].[C:17]([O:20]CC=C)(=[O:19])[CH3:18].C>[Ru]>[CH3:8][Si:6]([CH3:7])([CH3:9])[O:5][Si:4]([O:10][Si:11]([CH3:14])([CH3:13])[CH3:12])([O:3][Si:2]([CH3:16])([CH3:15])[CH3:1])[O:20][C:17](=[O:19])[CH3:18]

Inputs

Step One
Name
Quantity
296 g
Type
reactant
Smiles
C[Si](O[SiH](O[Si](C)(C)C)O[Si](C)(C)C)(C)C
Name
Quantity
110 g
Type
reactant
Smiles
C(C)(=O)OCC=C
Name
Quantity
2.4 g
Type
catalyst
Smiles
[Ru]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[Si](O[Si](OC(C)=O)(O[Si](C)(C)C)O[Si](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.